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Compound of Interest

Compound Name:
1,3,5-Tri(9H-carbazol-9-

yl)benzene

Cat. No.: B139494 Get Quote

The electronic properties of 2,4,6-Trichlorophenol have been investigated using computational

methods. The energy of the HOMO is associated with the molecule's ability to donate

electrons, while the LUMO energy relates to its ability to accept electrons. The difference

between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and

reactivity.

Parameter Energy (eV) Description

EHOMO -6.64
Energy of the Highest

Occupied Molecular Orbital

ELUMO -1.12
Energy of the Lowest

Unoccupied Molecular Orbital

Energy Gap (ΔE) 5.52 ELUMO - EHOMO

Note: These values are representative and derived from Density Functional Theory (DFT)

calculations. Specific values may vary depending on the computational model and

experimental conditions.
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The determination of HOMO and LUMO energy levels can be approached through both

computational and experimental protocols.

Computational Protocol: Density Functional Theory
(DFT)
DFT is a robust quantum mechanical modeling method used to investigate the electronic

structure of molecules. It offers a balance between accuracy and computational cost, making it

a standard tool in molecular modeling.[1]

Workflow for DFT Calculations:

Molecular Geometry Optimization: The first step is to determine the most stable 3D

conformation of the TCP molecule. This is achieved by finding the geometry that

corresponds to the minimum energy on the potential energy surface. A common functional

and basis set for this purpose is B3LYP/6-311++G(d,p).[2]

Frequency Calculation: To ensure the optimized structure is a true minimum, vibrational

frequency calculations are performed. The absence of imaginary frequencies confirms that

the structure is at a stable equilibrium.

Frontier Molecular Orbital Analysis: Using the optimized geometry, a single-point energy

calculation is performed to determine the energies of the molecular orbitals. The HOMO and

LUMO energies are then identified from this output.[1]

Calculation of Electronic Properties: From the HOMO and LUMO energies, other important

electronic properties can be calculated, such as the HOMO-LUMO gap, ionization potential,

electron affinity, electronegativity, chemical hardness, and softness.[3]
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Input

DFT Calculation Engine (e.g., Gaussian)

Output & Analysis

Initial Molecular Structure
(2,4,6-Trichlorophenol)

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Input Geometry

Frequency Calculation

Optimized Structure

Single-Point Energy Calculation

Verified Minimum Energy Structure

Optimized Geometry Vibrational FrequenciesMolecular Orbital Energies
(HOMO, LUMO)

Calculated Electronic Properties
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup

Measurement Procedure

Data Analysis

Electrochemical Cell
(3-electrode system)

Cyclic Voltammetry Scan

TCP in Solvent
+ Supporting Electrolyte

Internal Standard
(Ferrocene)

Generate Voltammogram
(Current vs. Potential)

Determine Onset Potentials
(E_ox, E_red)

Apply Empirical Equations

Calculate HOMO & LUMO Energies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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